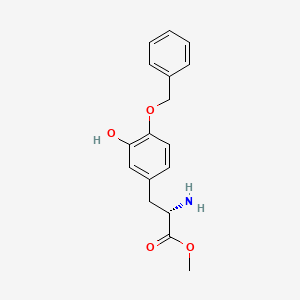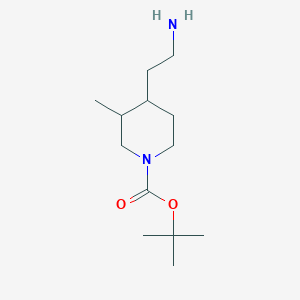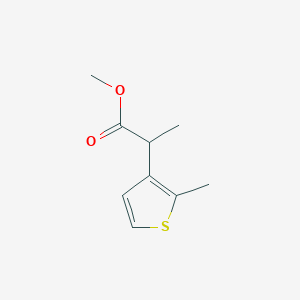
Methyl 2-(2-methylthiophen-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-methylthiophen-3-yl)propanoate: is an organic compound with the molecular formula C9H12O2S It belongs to the class of esters and contains a thiophene ring, which is a sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(2-methylthiophen-3-yl)propanoate can be synthesized through the esterification of 2-(2-methylthiophen-3-yl)propanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-(2-methylthiophen-3-yl)propanoate can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(2-methylthiophen-3-yl)propanoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s thiophene ring structure makes it a candidate for studying interactions with biological macromolecules. It may be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Research into the medicinal properties of this compound includes its potential use as an intermediate in the synthesis of drugs targeting specific diseases. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents. Its unique structural features contribute to its utility in various applications.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-methylthiophen-3-yl)propanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.
Comparación Con Compuestos Similares
Methyl 2-(thiophen-3-yl)propanoate: Similar structure but lacks the methyl group on the thiophene ring.
Ethyl 2-(2-methylthiophen-3-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-methylthiophen-2-yl)propanoate: Similar structure but with the methyl group on a different position of the thiophene ring.
Uniqueness: Methyl 2-(2-methylthiophen-3-yl)propanoate is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H12O2S |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
methyl 2-(2-methylthiophen-3-yl)propanoate |
InChI |
InChI=1S/C9H12O2S/c1-6(9(10)11-3)8-4-5-12-7(8)2/h4-6H,1-3H3 |
Clave InChI |
YNTIJNSJMSIGOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CS1)C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


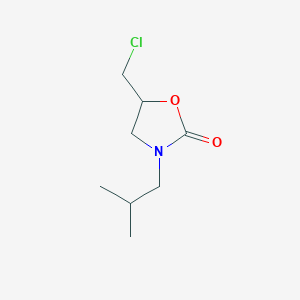
![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
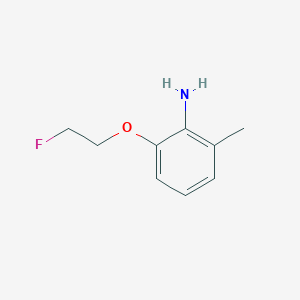
![Sodium [[4-(acetylamino)phenyl]thio]acetate](/img/structure/B13062366.png)
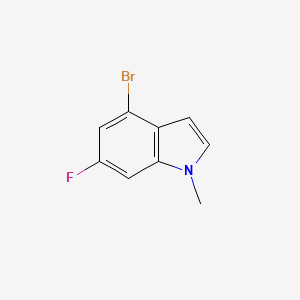

![5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13062373.png)
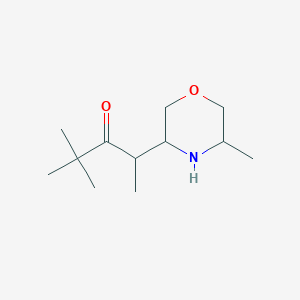
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine](/img/structure/B13062384.png)
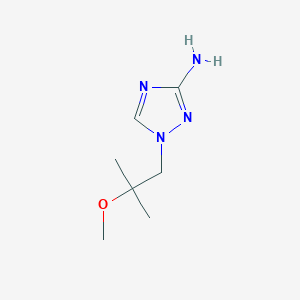
![[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine](/img/structure/B13062404.png)
